1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene
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Overview
Description
1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene is an organic compound with a unique structure that includes a cyclohexene ring substituted with an ethenyloxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene typically involves the reaction of 3,3-dimethylcyclohexanone with ethenyloxy compounds under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, purification, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under conditions such as reflux or catalysis.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include metabolic processes where the compound is converted into active metabolites.
Comparison with Similar Compounds
- 1-[(Ethenyloxy)methyl]-3-methylcyclohex-1-ene
- 1-[(Ethenyloxy)methyl]-2,2-dimethylcyclohex-1-ene
- 1-[(Ethenyloxy)methyl]-4,4-dimethylcyclohex-1-ene
Comparison: 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene is unique due to the specific positioning of the ethenyloxy and methyl groups on the cyclohexene ring. This structural arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. The presence of two methyl groups at the 3,3-position may enhance its stability and reactivity compared to compounds with different substitution patterns.
Properties
CAS No. |
76337-19-4 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(ethenoxymethyl)-3,3-dimethylcyclohexene |
InChI |
InChI=1S/C11H18O/c1-4-12-9-10-6-5-7-11(2,3)8-10/h4,8H,1,5-7,9H2,2-3H3 |
InChI Key |
ZGHDGONTMOWIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C1)COC=C)C |
Origin of Product |
United States |
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